2-Bromo-3-methylquinoline
Description
Contextual Significance of Quinoline (B57606) Derivatives in Advanced Chemical Synthesis
Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in the realm of chemical synthesis and medicinal chemistry. smolecule.comwikipedia.org These compounds are recognized as "privileged structures" in drug discovery due to their capacity to interact with a wide array of biological targets, exhibiting a broad spectrum of bio-responses. smolecule.com The quinoline framework is a versatile building block found in numerous natural products and has been integral to the development of various pharmaceuticals, agrochemicals, and dyes. mdpi.comnih.gov
The significance of quinoline derivatives extends to their applications in treating a variety of diseases. They have been reported to possess anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties. smolecule.comnih.govtandfonline.com For instance, several anti-malarial drugs, such as chloroquine (B1663885) and mefloquine, are based on the quinoline structure. wikipedia.orgnih.gov In the context of advanced chemical synthesis, the development of multicomponent reactions (MCRs) has provided efficient and versatile strategies for constructing complex quinoline-based molecular architectures in a single step. rsc.org These methods offer high atom economy and allow for the introduction of diverse functional groups, which is crucial for tailoring compounds to specific applications in medicinal chemistry and materials science. rsc.org
Academic Importance of Halogenated Methylquinolines
Alkylated quinolines, especially those with alkyl groups at the C-2 position, have shown meaningful activity against cancer, inflammation, and malaria. mdpi.com The presence of a methyl group adjacent to the quinoline nitrogen can increase lipophilicity and promote cell permeability. mdpi.com The combination of halogen and methyl substituents creates a unique chemical entity with potential for diverse applications. For example, 2-Bromo-6-methylquinoline is a key intermediate in the synthesis of various pharmacologically active compounds, with its derivatives being studied for anticancer and antimicrobial activities. The strategic placement of these functional groups allows for fine-tuning of the molecule's properties, making halogenated methylquinolines valuable tools in drug design and development. smolecule.com
Overview of Research Perspectives on 2-Bromo-3-methylquinoline
This compound is a specific halogenated methylquinoline that has garnered attention within the scientific community. Its molecular formula is C₁₀H₈BrN, and it has a molecular weight of 222.08 g/mol . amadischem.com Research on this compound and its isomers is driven by the potential to create novel molecules with specific biological activities.
From a synthetic perspective, the bromine atom at the 2-position is a key functional group that can be readily displaced in nucleophilic substitution reactions, allowing for the introduction of various other functionalities. researchgate.net This makes this compound a versatile building block for the synthesis of more complex quinoline derivatives. For instance, bromoquinolines can undergo reactions to form aminoquinolines and cyanoquinolines. researchgate.net
The academic interest in this compound and related compounds also stems from their potential applications in medicinal chemistry. While specific research on the biological activity of this compound is not extensively detailed in the provided context, the broader class of halogenated quinolines is known for its diverse pharmacological potential. smolecule.comevitachem.com For example, other brominated quinoline derivatives have been investigated for their antitubercular and anticancer activities. evitachem.commdpi.com Therefore, research on this compound is likely focused on exploring its utility as a synthetic intermediate and investigating its potential as a lead compound in drug discovery programs.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 35740-86-4 |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| InChI | InChI=1S/C10H8BrN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 |
| InChIKey | ZKZHWAJZNZJAKV-UHFFFAOYSA-N |
| SMILES | CC1=C(Br)N=C2C=CC=CC2=C1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZHWAJZNZJAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361246 | |
| Record name | 2-bromo-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35740-86-4 | |
| Record name | 2-bromo-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Bromo 3 Methylquinoline
Direct Synthesis Protocols for 2-Bromo-3-methylquinoline
The direct synthesis of this compound can be achieved through two primary strategic approaches: the regioselective bromination of a 3-methylquinoline (B29099) precursor and cyclization reactions designed to form the quinoline (B57606) ring system with the bromo and methyl groups in their designated positions.
Regioselective Bromination of 3-Methylquinoline Precursors
The introduction of a bromine atom at the C2 position of a 3-methylquinoline ring is a key synthetic transformation. This process relies on electrophilic halogenating agents, where reaction conditions are tailored to favor substitution at the desired position. The electron-donating nature of the methyl group at C3 and the electronic properties of the quinoline ring system influence the regiochemical outcome of the bromination.
Common brominating agents for such transformations include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of solvent, temperature, and catalyst can significantly impact the selectivity of the reaction. For instance, bromination of quinoline derivatives with NBS in concentrated sulfuric acid has been shown to direct bromination exclusively to the homocyclic (benzene) ring. researchgate.net However, achieving substitution on the pyridine (B92270) ring, especially at the C2 position adjacent to the nitrogen, often requires different strategies. Metal-free halogenation protocols using reagents like tribromoisocyanuric acid (TBCA) in solvents such as acetonitrile (B52724) at room temperature have emerged as effective methods for the regioselective halogenation of quinoline derivatives. rsc.orgrsc.org These modern methods offer high yields and operational simplicity.
Cyclization Reactions Yielding the this compound Scaffold
An alternative to direct bromination is the construction of the quinoline skeleton from acyclic precursors already containing the necessary functionalities. Several classical name reactions in organic chemistry provide frameworks for quinoline synthesis and can be adapted for this purpose. rsc.org
Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). To synthesize this compound, one could theoretically use a 2-aminobenzaldehyde (B1207257) derivative and a bromo-substituted ketone. However, regioselectivity can be a challenge with unsymmetrical ketones. rsc.org
Doebner-von Miller Reaction: This reaction synthesizes quinolines from an α,β-unsaturated carbonyl compound and an aniline (B41778). rsc.org For the target molecule, this could involve reacting an aniline with an α,β-unsaturated aldehyde or ketone that incorporates a bromine atom appropriately. Modified Doebner-von Miller protocols are considered effective for synthesizing substituted quinolines. rsc.org
Pfitzinger Reaction: This reaction condenses isatin (B1672199) with a carbonyl compound containing an α-methylene group to yield a substituted quinoline-4-carboxylic acid. rsc.org A subsequent decarboxylation step would be necessary. A multi-step synthesis of a related compound, 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline, utilizes a Pfitzinger reaction as a key step to build the initial quinoline ring, which is later functionalized. acs.org This highlights the utility of ring-forming strategies in accessing complex substituted quinolines.
Sustainable and Green Chemical Syntheses of this compound
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce hazardous waste, energy consumption, and the use of toxic materials. nih.gov These principles can be applied to the synthesis of this compound.
Green approaches often involve the use of microwave irradiation to accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. rasayanjournal.co.in For example, a facile synthesis of 2-ethyl-3-methylquinolines has been developed using the environmentally friendly solid acid catalyst Nafion® NR50 under microwave irradiation. mdpi.com This type of protocol could be adapted for bromo-substituted analogues.
Other green strategies include:
Solvent-Free Reactions: Performing reactions without a solvent or using water as a green solvent minimizes volatile organic compound (VOC) emissions. nih.govrasayanjournal.co.in
Catalysis: The use of reusable, non-toxic catalysts, such as solid acids or certain metal catalysts in low concentrations, is preferred over stoichiometric reagents that are often hazardous and generate significant waste. rsc.orgmdpi.com
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org One-pot, multi-component reactions are particularly effective in this regard. rasayanjournal.co.in
The table below summarizes potential green strategies applicable to the synthesis of quinoline derivatives.
| Green Strategy | Implementation Example | Potential Benefit |
| Microwave Irradiation | Used in Doebner-von Miller or Friedländer cyclizations. mdpi.com | Reduced reaction time, increased yield, fewer side products. rasayanjournal.co.in |
| Green Solvents | Utilizing water or ethanol (B145695) as a reaction medium. rsc.org | Reduced environmental impact and toxicity. nih.gov |
| Solid Acid Catalysts | Employing reusable catalysts like Nafion® NR50. mdpi.com | Ease of separation, catalyst recyclability, reduced corrosive waste. |
| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. rasayanjournal.co.in | Increased efficiency, reduced solvent usage and waste. |
Optimization of Reaction Parameters for Enhanced Yields and Purity
To maximize the efficiency of any synthetic protocol for this compound, careful optimization of reaction parameters is crucial. Key variables include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst: In cyclization reactions, the choice of catalyst can be critical. For instance, in copper-catalyzed reactions, copper powder has been shown to have higher catalytic activity than copper(I) salts like CuCl or CuI under certain microwave conditions. researchgate.net For bromination reactions, the choice between NBS and other halogenating agents can determine the regioselectivity and yield. researchgate.net
Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reagents. N,N-dimethylformamide (DMF) is often a solvent of choice for coupling and cyclization reactions involving aryl halides due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. researchgate.net
Temperature: Reaction temperature directly affects the rate of reaction. While higher temperatures can speed up reactions, they can also lead to the formation of undesired by-products. Low-temperature conditions, such as 0–10 °C for bromination, can minimize side reactions. Microwave-assisted synthesis allows for rapid and uniform heating to precise temperatures, often leading to cleaner products. researchgate.net
Reaction Time: Optimizing the reaction time ensures the complete conversion of starting materials while minimizing the degradation of the product or the formation of impurities.
The following table details the optimization of a model microwave-assisted coupling and cyclization reaction, demonstrating the impact of varying reaction parameters.
Table 1: Optimization of a Model Microwave-Assisted Synthesis Based on a model reaction for 2H-pyran-2-ones, illustrating principles applicable to quinoline synthesis. researchgate.net
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Copper Powder | K₃PO₄ | DMF | 120 | 20 | 72 |
| 2 | Copper Powder | K₃PO₄ | Dioxane | 120 | 20 | 35 |
| 3 | Copper Powder | K₃PO₄ | Toluene | 120 | 20 | 25 |
| 4 | Copper Powder | K₃PO₄ | DMF | 140 | 10 | 85 |
| 5 | CuCl | K₃PO₄ | DMF | 140 | 10 | 81 |
| 6 | CuI | K₃PO₄ | DMF | 140 | 10 | 80 |
Derivatization Strategies from this compound as a Building Block
This compound is a valuable synthetic intermediate primarily due to the reactivity of the carbon-bromine bond. The bromine atom at the C2 position serves as a versatile functional handle, allowing for the introduction of a wide array of substituents through various chemical transformations.
Cross-Coupling Reactions: The bromo group is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a C-C bond, introducing new aryl or alkyl groups.
Heck Coupling: Reaction with alkenes to form a substituted alkene at the C2 position.
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to install an alkyne substituent.
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the quinoline nitrogen activates the C2 position towards attack by nucleophiles. Strong nucleophiles can displace the bromide to introduce groups such as amines, alkoxides, or thiolates.
Lithiation and Subsequent Reaction: The bromo group can be exchanged with lithium using an organolithium reagent like n-butyllithium. The resulting 2-lithio-3-methylquinoline is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, nitriles) to create more complex molecules. acs.org A study demonstrated this strategy by reacting a 2-bromo-quinoline derivative with n-butyllithium, followed by addition to oxetan-3-one to form a tertiary alcohol. acs.org
These derivatization strategies make this compound a key building block for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Reactivity and Mechanistic Investigations of 2 Bromo 3 Methylquinoline
Nucleophilic Aromatic Substitution Reactions of the Bromine Atom
The bromine atom at the C2 position of 2-bromo-3-methylquinoline is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline (B57606) ring system facilitates the attack of nucleophiles at this position. The C2 and C4 positions of the quinoline ring are known to be the least electron-dense, making them prime sites for nucleophilic attack. researchgate.net
A variety of nucleophiles can displace the bromide. For instance, treatment with amines or alkoxides can lead to the corresponding 2-amino- or 2-alkoxy-3-methylquinolines. These reactions typically require appropriate conditions, such as the use of a polar solvent like dimethylformamide (DMF). While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of 2-bromoquinolines suggests that it readily undergoes such transformations. For example, 2-bromoquinoline (B184079) reacts with liquid ammonia (B1221849) in the presence of a copper catalyst to yield 2-aminoquinoline. researchgate.net It is important to note that steric hindrance from the adjacent methyl group at C3 might influence the reaction rate compared to unsubstituted 2-bromoquinoline.
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. fishersci.es this compound can be effectively coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. fishersci.eslibretexts.org
This reaction's versatility allows for the synthesis of a diverse range of 2-aryl-3-methylquinolines. The general conditions involve a palladium(0) catalyst, often generated in situ, a base such as potassium carbonate, and a suitable solvent system, which can even include water. fishersci.esnih.gov The reactivity of the halide partner generally follows the order I > Br > OTf >> Cl, making the bromo-substituent at C2 highly suitable for this transformation. fishersci.es
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Electrophile |
| Boron Reagent | Phenylboronic acid | Nucleophile |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates catalytic cycle |
| Base | K₂CO₃, K₃PO₄ | Activates boron reagent |
| Solvent | Toluene/Ethanol (B145695), THF/Water | Reaction medium |
Other Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, this compound is a substrate for other significant palladium-catalyzed transformations.
Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize N-aryl or N-heteroaryl amines from aryl halides. wikipedia.orgnih.gov By coupling this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base, various 2-amino-3-methylquinoline (B1600672) derivatives can be prepared. organic-chemistry.orgmdpi.com The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org this compound can be coupled with various terminal alkynes to produce 2-alkynyl-3-methylquinolines. nih.gov The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. organic-chemistry.org Copper-free versions of the Sonogashira coupling have also been developed. nih.gov
Heck Coupling: While not explicitly detailed for this compound in the search results, the Heck reaction, which couples aryl halides with alkenes, is a plausible transformation for this substrate given the general reactivity of aryl bromides in this palladium-catalyzed process.
Copper-Mediated Reactions
Copper-catalyzed or mediated reactions offer a complementary approach to palladium-based methods for functionalizing this compound.
Ullmann Condensation: This classic reaction involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol to form the corresponding ether, amine, or thioether. wikipedia.orgorganic-chemistry.org While often requiring harsh conditions, modern modifications have made the Ullmann reaction more practical. wikipedia.orgmdpi.com For instance, the coupling of 2-bromoquinoline with liquid ammonia can be facilitated by copper powder. researchgate.net The reaction of this compound with various nucleophiles under Ullmann conditions can provide access to a range of substituted quinolines.
Copper-Catalyzed C-N and C-O Coupling: More recent developments in copper catalysis have led to milder conditions for C-N and C-O bond formation. These reactions often utilize copper(I) salts and a ligand. For example, the Goldberg reaction, a variation of the Ullmann condensation for C-N bond formation, can be an alternative to the Buchwald-Hartwig amination. wikipedia.org Similarly, copper-catalyzed etherification provides a route to 2-alkoxy-3-methylquinolines. nih.gov
Electrophilic Functionalization of the Quinoline Core of this compound
While the primary reactivity of this compound is centered on the C-Br bond, the quinoline ring itself can undergo electrophilic substitution. The directing effects of the nitrogen atom and the existing substituents will govern the position of further functionalization. Generally, in quinoline, electrophilic attack is favored at the C5 and C8 positions of the benzene (B151609) ring portion. However, the presence of the bromo and methyl groups will influence the regioselectivity. For instance, nitration or halogenation would likely occur on the benzo-fused ring. More advanced methods, such as transition metal-catalyzed C-H activation, can offer more precise control over the site of functionalization. nih.gov
Transformations Involving the Methyl Group at C-3
The methyl group at the C3 position offers another handle for chemical modification.
One common transformation is benzylic halogenation. Using reagents like N-bromosuccinimide (NBS), the methyl group can be converted to a bromomethyl group. acs.org This transformation is significant as the resulting 2-bromo-3-(bromomethyl)quinoline (B3262564) is a highly versatile intermediate for further nucleophilic substitution reactions at the benzylic position.
The methyl group can also potentially be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents. For example, similar methylquinolines have been oxidized using reagents like potassium permanganate. Furthermore, under certain conditions, the C-H bonds of the methyl group can be activated for olefination reactions. For instance, 2-methylquinolines have been shown to react with benzylamine (B48309) in the presence of NBS and an oxidant to yield styrylquinolines. rsc.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Amino-3-methylquinoline |
| 2-Aminoquinoline |
| 2-Bromo-3-(bromomethyl)quinoline |
| This compound |
| 2-Bromoquinoline |
| 2-Chloro-3-methylquinoline (B1584123) |
| 2-Iodo-3-methylquinoline |
| 3-Methylquinoline (B29099) |
| 3-Methylquinoline 1-oxide |
| Benzylamine |
| Benzyl bromide |
| Copper(I) iodide |
| Dimethylformamide (DMF) |
| Diphenylphosphinobinapthyl (BINAP) |
| Diphenylphosphinoferrocene (DPPF) |
| Ethyl cyanoformate |
| iPrMgCl·LiCl |
| MesMgBr·LiCl |
| Mes2Mg·2LiBr |
| N-bromosuccinimide (NBS) |
| Palladium(II) acetate |
| Phenylboronic acid |
| Potassium carbonate |
| Potassium permanganate |
| Propionaldehyde |
| Tetrakis(triphenylphosphine)palladium(0) |
| TMPMgCl·LiCl |
| Tosyl cyanide |
| Tris(dibenzylideneacetone)dipalladium(0) |
Detailed Reaction Mechanism and Kinetic Studies
The reactivity of this compound is primarily centered around the carbon-bromine bond at the 2-position of the quinoline ring. This position is susceptible to nucleophilic substitution and is a key site for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrogen atom in the quinoline ring and the bromine atom itself influences the electron density of the heterocyclic system, thereby dictating its reaction pathways.
Nucleophilic Aromatic Substitution (SNA_r) Mechanisms
The bromine atom at the C-2 position of the quinoline ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This process is generally considered to be a two-step addition-elimination sequence.
General Mechanism:
Addition of Nucleophile: A nucleophile (Nu⁻) attacks the C-2 carbon, which bears the bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system, including the electronegative nitrogen atom, which helps to stabilize this intermediate.
Elimination of Leaving Group: The bromide ion (Br⁻) is subsequently eliminated from the Meisenheimer complex, restoring the aromaticity of the quinoline ring and yielding the substituted product.
The rate of SNAr reactions is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the electronic properties of the quinoline ring. The presence of the methyl group at the 3-position may exert a minor steric effect on the approaching nucleophile, but the electronic activation provided by the ring nitrogen is the dominant factor.
Kinetic studies on the displacement reactions of various haloquinolines with nucleophiles like piperidine (B6355638) have provided insights into the relative reactivities of halogens at different positions. acs.orgacs.org While specific kinetic data for this compound is not extensively documented, studies on related dichloroquinolines have shown that the γ-chloro atom (at the 4-position) is approximately twice as reactive towards nucleophiles as the α-chloro atom (at the 2-position). mdpi.org This suggests that the 4-position on the quinoline ring is generally more activated towards nucleophilic attack than the 2-position. mdpi.org
Table 1: General Conditions for Nucleophilic Substitution on Haloquinolines
| Reactant | Nucleophile | Solvent | Product Type |
| 2-Haloquinoline | Amines, Thiols, Alkoxides | DMF, DMSO | 2-Amino-, 2-Thio-, or 2-Alkoxyquinoline |
| 2,4-Dichloroquinoline | Sodium Azide | DMF | 4-Azido-2-chloroquinoline (preferentially) mdpi.org |
This table presents generalized conditions based on the reactivity of haloquinolines. DMF: Dimethylformamide, DMSO: Dimethyl Sulfoxide.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon bonds. The general mechanism for these reactions involves a catalytic cycle with a palladium complex.
The Suzuki-Miyaura Coupling Mechanism:
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most common applications for this compound. The catalytic cycle typically involves three main steps: nobelprize.orglibretexts.orgwikipedia.org
Oxidative Addition: The active Pd(0) catalyst reacts with this compound, breaking the C-Br bond and forming a new organopalladium(II) complex. This is often the rate-determining step in the cycle. libretexts.org
Transmetalation: The organoboron reagent (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. This step forms a diorganopalladium(II) intermediate. nobelprize.orgwikipedia.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org
The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, influencing both the rate of oxidative addition and reductive elimination. acs.org
Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Reactants | Intermediates/Products |
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. libretexts.org | LnPd(0), this compound | (3-methylquinolin-2-yl)Pd(II)(Br)Ln |
| 2. Transmetalation | The organic group from the activated boronic acid is transferred to the Pd(II) center. nobelprize.orgwikipedia.org | (3-methylquinolin-2-yl)Pd(II)(Br)Ln, R-B(OH)2, Base | (3-methylquinolin-2-yl)Pd(II)(R)Ln |
| 3. Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org | (3-methylquinolin-2-yl)Pd(II)(R)Ln | 2-R-3-methylquinoline, LnPd(0) |
L represents a ligand, and R is the organic group from the boronic acid.
While detailed kinetic studies specifically for the cross-coupling of this compound are scarce in the literature, the extensive body of research on Suzuki-Miyaura reactions provides a robust framework for understanding its mechanistic pathway. nih.govubc.ca Computational studies, such as those using Density Functional Theory (DFT), can be employed to map the electron density and predict the regioselectivity and reactivity of such compounds in cross-coupling reactions.
Advanced Spectroscopic and Structural Characterization of 2 Bromo 3 Methylquinoline and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.
In the ¹H NMR spectrum of 2-Bromo-3-methylquinoline, the signals can be divided into two main regions: the aromatic region, corresponding to the protons on the quinoline (B57606) ring system, and the aliphatic region, featuring the methyl group protons.
The methyl group (CH₃) at the C3 position is expected to appear as a sharp singlet in the upfield region, typically around δ 2.5-2.8 ppm. Its exact chemical shift is influenced by the electronic effects of the heterocyclic ring.
The aromatic protons on the benzene (B151609) portion of the quinoline ring (H5, H6, H7, H8) and the lone proton on the pyridine (B92270) ring (H4) will resonate in the downfield region, generally between δ 7.3 and 8.5 ppm. The electron-withdrawing effect of the nitrogen atom and the bromine substituent significantly deshields these protons. libretexts.orgnetlify.app
Based on data from analogs like 8-Bromo-2-methylquinoline, the following assignments can be predicted nih.gov:
H4: This proton is adjacent to the carbon bearing the methyl group and is part of the pyridine ring. It is expected to be a singlet or a narrow quartet (due to long-range coupling with the methyl group) and would likely appear downfield, potentially above δ 8.0 ppm.
H5 & H8: These protons are often the most downfield in the benzene ring portion due to their proximity to the electron-deficient pyridine ring. H8, being peri to the nitrogen, is typically the most deshielded.
H6 & H7: These protons usually appear as multiplets in the middle of the aromatic region. Their specific shifts and coupling patterns (doublets or triplets of doublets) arise from spin-spin coupling with their neighbors.
A representative table of predicted ¹H NMR chemical shifts for this compound, based on known quinoline derivatives, is presented below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | 2.7 - 2.8 | s (singlet) |
| H5 | 7.9 - 8.1 | d (doublet) |
| H6 | 7.4 - 7.6 | t (triplet) |
| H7 | 7.7 - 7.9 | t (triplet) |
| H8 | 8.1 - 8.3 | d (doublet) |
| H4 | 8.0 - 8.2 | s (singlet) |
The proton-decoupled ¹³C NMR spectrum of this compound would display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. openstax.orglibretexts.org
Methyl Carbon: The C3-methyl carbon is expected to resonate at the highest field (lowest ppm value), typically in the range of δ 15-25 ppm. rsc.org
Aromatic and Heteroaromatic Carbons: The nine carbons of the quinoline ring system will appear between δ 120 and 150 ppm. researchgate.netoregonstate.edu
C2 and C3: These are quaternary carbons. C2, being bonded to both the electronegative nitrogen and bromine atoms, would be significantly deshielded and found at a low field, likely in the δ 140-145 ppm range. C3, attached to the methyl group, would appear further upfield.
C4 and Bridgehead Carbons (C4a, C8a): These carbons are influenced by their position relative to the nitrogen and the fused ring system. C4 is expected around δ 135-140 ppm, while the bridgehead carbons would be in a similar range.
C5, C6, C7, C8: These carbons of the benzene ring will have shifts typical for aromatic systems, generally between δ 125-130 ppm. docbrown.info The precise shifts depend on their distance from the electron-withdrawing pyridine ring.
A table of predicted ¹³C NMR chemical shifts is detailed below, derived from data on related bromo- and methyl-substituted quinolines. researchgate.net
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 18 - 22 |
| C8 | 127 - 129 |
| C6 | 128 - 130 |
| C5 | 129 - 131 |
| C7 | 130 - 132 |
| C3 | 132 - 135 |
| C4a | 135 - 138 |
| C4 | 138 - 142 |
| C2 | 142 - 145 |
| C8a | 147 - 150 |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings through bonds. columbia.edu For this compound, this would show clear cross-peaks between adjacent aromatic protons (H5-H6, H6-H7, H7-H8), confirming their connectivity in the benzene ring. A weak, long-range correlation might also be observable between the H4 proton and the C3-methyl protons. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. pressbooks.pubcolumbia.edu An HSQC spectrum would definitively link the ¹H signals for H4, H5, H6, H7, H8, and the methyl group to their corresponding ¹³C signals, greatly simplifying the assignment process.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons. For instance, the methyl protons (¹H) would show a cross-peak to the quaternary carbon C3 and the protonated carbon C4. The H4 proton would show correlations to C3, C5, and the bridgehead carbon C4a.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of the chemical bonds within a molecule.
The IR spectrum of this compound is expected to be characterized by several key absorption bands. Analysis of analogs like 6-bromo-2-methylquinoline (B1268081) provides a strong basis for predicting these frequencies. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ (e.g., 2920-2980 cm⁻¹).
C=C and C=N Stretching: The characteristic stretching vibrations of the quinoline ring's aromatic C=C and C=N bonds will produce a series of sharp, strong bands in the 1600-1450 cm⁻¹ region. These are highly diagnostic for the quinoline core structure. scispace.com
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl group C-H bonds occur in the 1450-700 cm⁻¹ fingerprint region.
C-Br Stretching: The stretching vibration for the carbon-bromine bond is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹. docbrown.info
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 |
| Aliphatic C-H Stretch | 2920 - 2980 |
| C=C / C=N Ring Stretch | 1450 - 1600 |
| C-H Bending | 700 - 1450 |
| C-Br Stretch | 500 - 600 |
Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. horiba.com The Raman spectrum of this compound would also provide a unique fingerprint. Based on studies of 6-bromo-2-methylquinoline, key features can be anticipated. researchgate.net
Ring Breathing Modes: The symmetric "breathing" vibrations of the quinoline ring often produce very strong and sharp signals in the Raman spectrum, typically around 1000-1400 cm⁻¹. These are often weak or absent in the IR spectrum.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible in the 2900-3100 cm⁻¹ region, similar to IR.
C-Br Stretching: The C-Br stretch is also Raman active and would be observed in the 500-600 cm⁻¹ range.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile, allowing for detailed structural confirmation and identification of the compound. nih.govnih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic properties of quinoline and its derivatives are primarily investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the π-electron system and the transitions between electronic energy levels. The absorption and emission characteristics are highly sensitive to the nature and position of substituents on the quinoline ring system.
Research Findings: The electronic absorption spectra of quinoline derivatives are characterized by transitions within the aromatic π-system. Typically, these compounds display intense absorption bands in the UV region, which are assigned to π → π* transitions. beilstein-archives.orgresearchgate.net Weaker absorptions at longer wavelengths, sometimes appearing as a shoulder on the main absorption band, can be attributed to n → π* transitions involving the non-bonding electrons of the nitrogen atom. beilstein-archives.org
While specific experimental data for this compound is not widely published, the spectrum of the closely related analog, 2-Bromoquinoline (B184079), in ethanol (B145695) shows a maximum absorption (λmax) at 319 nm. chemicalbook.com The introduction of a methyl group at the 3-position is expected to cause a minor bathochromic (red) shift in the absorption maxima due to its electron-donating inductive effect, which slightly raises the energy of the highest occupied molecular orbital (HOMO).
The fluorescence of quinoline derivatives arises from the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). The emission wavelength and fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, are strongly influenced by the molecular structure and the solvent environment. nih.gov Halogen substituents, such as bromine, can decrease fluorescence intensity through the "heavy-atom effect," which promotes intersystem crossing to the triplet state and thus reduces the population of molecules that decay via fluorescence.
Interactive Data Table: Spectroscopic Properties of a 2-Bromoquinoline Analog
This table presents the absorption maximum for 2-Bromoquinoline, an analog of the title compound.
| Compound | Solvent | Technique | λmax (nm) | Reference |
| 2-Bromoquinoline | Ethanol | UV-Vis Absorption | 319 | chemicalbook.com |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, this technique provides definitive confirmation of its elemental composition and connectivity.
Research Findings: The key characteristic in the mass spectrum of any monobrominated compound is the presence of two peaks of nearly equal intensity for the molecular ion, separated by two mass-to-charge units (m/z). tutorchase.comlibretexts.org This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). For this compound (C₁₀H₈BrN), the molecular ion region would exhibit a pair of peaks, [M]⁺• and [M+2]⁺•, at approximately m/z 221 and 223, confirming a molecular weight of ~222.08 g/mol . nih.gov
The fragmentation of the molecular ion provides structural information. Based on established fragmentation principles for halogenated compounds and alkylquinolines, the following pathways are expected for this compound: mcmaster.caresearchgate.net
Loss of Bromine: The most common fragmentation pathway for bromo-aromatic compounds is the cleavage of the C-Br bond, which is relatively weak. This would result in the loss of a bromine radical (•Br) to produce an intense peak corresponding to the [M-Br]⁺ ion at m/z 142.
Loss of HBr: Elimination of a neutral hydrogen bromide molecule can also occur, leading to a radical cation [M-HBr]⁺• at m/z 141.
Loss of Methyl Group: Cleavage of the methyl group can occur, resulting in a fragment ion pair [M-CH₃]⁺ around m/z 206 and 208, which would retain the characteristic bromine isotope pattern.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
This table outlines the expected major ions and their corresponding mass-to-charge ratios in the mass spectrum.
| Ion Formula | Description | Predicted m/z |
| [C₁₀H₈⁷⁹BrN]⁺• | Molecular Ion (M) | 221 |
| [C₁₀H₈⁸¹BrN]⁺• | Molecular Ion (M+2) | 223 |
| [C₁₀H₈N]⁺ | Loss of •Br | 142 |
| [C₁₀H₇N]⁺• | Loss of HBr | 141 |
| [C₉H₅⁷⁹BrN]⁺ | Loss of •CH₃ | 206 |
| [C₉H₅⁸¹BrN]⁺ | Loss of •CH₃ | 208 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.
Research Findings: A crystal structure for this compound has not been reported in the surveyed literature. However, the crystallographic data for the closely related isomer, 8-Bromo-2-methylquinoline , provides a valuable example of the structural information that can be obtained for this class of compounds. nih.gov
The analysis of 8-Bromo-2-methylquinoline revealed that it crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The quinoline ring system is nearly planar, with a very small dihedral angle between the benzene and pyridine rings (0.49°). nih.gov In the crystal lattice, the molecules are stabilized by π-π stacking interactions, with a centroid-centroid distance of 3.76 Å between the benzene and pyridine rings of adjacent molecules. nih.gov Such stacking arrangements are common for planar aromatic systems and significantly influence the material's bulk properties. Similar intermolecular forces and a largely planar structure would be expected for this compound.
Interactive Data Table: Crystallographic Data for the Analog 8-Bromo-2-methylquinoline
The following table summarizes the key crystallographic parameters determined for the isomer 8-Bromo-2-methylquinoline. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₈BrN |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.0440 (17) |
| b (Å) | 13.467 (4) |
| c (Å) | 13.391 (4) |
| β (°) | 97.678 (4) |
| Volume (ų) | 901.4 (5) |
| Z (molecules/unit cell) | 4 |
Computational and Theoretical Chemistry Studies of 2 Bromo 3 Methylquinoline
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of 2-bromo-3-methylquinoline. DFT, especially with hybrid functionals like B3LYP, has become a standard approach for balancing computational cost and accuracy in studying quinoline (B57606) derivatives. These methods provide a detailed picture of the molecule's geometry, electronic landscape, and reactive nature.
The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define the quinoline core and its substituents.
Table 1: Representative Optimized Geometrical Parameters for a Quinoline Core (Note: This table is illustrative, based on typical values for quinoline derivatives, as specific published data for this compound is not available. Calculations are typically performed using methods like B3LYP/6-311++G(d,p).)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-Br | ~ 1.89 | C2-C3-C4 | ~ 120.5 |
| C3-CH3 | ~ 1.51 | Br-C2-N1 | ~ 116.0 |
| N1-C2 | ~ 1.32 | C3-C2-N1 | ~ 123.0 |
| C2-C3 | ~ 1.41 | C9-N1-C2 | ~ 118.0 |
| C3-C4 | ~ 1.40 | H-C(methyl)-H | ~ 109.5 |
Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwuxiapptec.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system, while the LUMO will also be located over this π-conjugated system. The presence of the electronegative bromine atom and the electron-donating methyl group will modulate the energy levels and spatial distribution of these orbitals. DFT calculations on the parent quinoline molecule show a HOMO-LUMO energy gap of approximately 4.83 eV. scirp.org The substitution pattern in this compound is expected to alter this value, influencing its reactivity profile.
Table 2: Calculated Electronic Properties of Quinoline (for comparison) (Data from DFT/6-31+(d,p) calculations on the parent molecule, Quinoline. scirp.org)
| Property | Value (eV) |
| HOMO Energy | -6.646 |
| LUMO Energy | -1.816 |
| HOMO-LUMO Gap (ΔE) | 4.830 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. wolfram.comresearchgate.net
Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue : Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
Green/Yellow : Represents regions of neutral or near-zero potential.
For this compound, the MEP map would show the most negative potential (red) concentrated around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The bromine atom, despite its electronegativity, will also exhibit some electron density. Regions of positive potential (blue) would likely be found on the hydrogen atoms of the methyl group and the aromatic ring, as well as in the vicinity of the carbon atom bonded to the electronegative bromine and nitrogen atoms. This analysis helps predict how the molecule will interact with other polar molecules, receptors, and reagents. mdpi.com
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). frontiersin.orgresearchgate.net
For this compound, DFT calculations would predict the characteristic vibrational modes, such as C-H stretching, C=C and C=N stretching of the quinoline ring, and the C-Br stretching frequency. Theoretical NMR calculations would predict the 1H and 13C chemical shifts, providing a theoretical spectrum that aids in the assignment of experimental peaks. For instance, studies on 2-chloro-3-methylquinoline (B1584123) have demonstrated a strong correlation between DFT-calculated and experimentally recorded spectroscopic data. researchgate.net Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions, predicting the absorption wavelengths (λmax) in the UV-Vis spectrum and helping to understand the nature of the electronic excitations, such as π→π* transitions within the aromatic system. dergipark.org.tr
Investigation of Tautomeric Equilibria and Isomerism
Tautomerism, the interconversion of structural isomers through proton transfer, is a key consideration for many heterocyclic compounds. For quinoline derivatives, particularly those with hydroxyl or amino substituents, keto-enol or imine-enamine tautomerism can occur. While this compound itself does not have the typical functional groups for common tautomerism, related compounds like hydroxyquinolines exist in equilibrium between their keto and enol forms.
Computational studies are invaluable for determining the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov By calculating the total energies of each tautomeric form in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM), researchers can predict the predominant tautomer under specific conditions. nuph.edu.uaresearchgate.net For example, a combined 13C NMR and quantum-chemical study on 3-bromo-2-methyl-quinolin-4(1H)-one investigated its 4-hydroxy/4-oxo tautomerism, concluding that the 4-oxo form is dominant in a DMSO solution. nuph.edu.ua Such studies provide a framework for understanding potential isomeric equilibria in more complex derivatives.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. Quinoline derivatives are known for a wide range of biological activities, and docking simulations can elucidate how they interact with specific biological targets. nih.govnih.gov
In a typical docking study involving this compound, the molecule would be docked into the active site of a target protein. The simulation would predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific non-covalent interactions, such as:
Hydrogen bonds : Often involving the quinoline nitrogen.
Hydrophobic interactions : Between the aromatic quinoline ring and nonpolar amino acid residues.
Halogen bonds : The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites in the protein.
For example, docking studies on other quinoline derivatives have identified key interactions with enzymes like elastase and various kinases. mdpi.comnih.gov Molecular dynamics (MD) simulations can further refine these docking poses, providing insight into the stability of the ligand-protein complex over time. researchgate.net These computational approaches are essential for rationally designing more potent and selective quinoline-based therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.comijpsr.comsysrevpharm.org These models are instrumental in drug discovery and development for predicting the activity of novel molecules, thereby prioritizing synthesis and testing efforts. medcraveonline.comfiveable.me
For a hypothetical series of this compound derivatives, a QSAR study would involve the generation of a dataset of molecules with varying substituents. The biological activity of these compounds against a specific target (e.g., an enzyme or receptor) would be experimentally determined. Subsequently, a variety of molecular descriptors would be calculated for each derivative.
Molecular Descriptors in QSAR
Molecular descriptors are numerical values that characterize the properties of a molecule. protoqsar.com They can be broadly categorized as:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. hufocw.org
Geometrical descriptors: These 3D descriptors encode information about the spatial arrangement of atoms in the molecule. hufocw.org
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial atomic charges, dipole moments, and HOMO/LUMO energies. hufocw.org
Hybrid descriptors: These combine different types of information, such as charge and surface area. hufocw.org
QSAR Model Development
The process of developing a QSAR model involves several key steps:
Data Set Preparation: A diverse set of this compound derivatives with known biological activities would be compiled. This dataset is typically divided into a training set for model development and a test set for model validation.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.
Feature Selection: Statistical methods are employed to select a subset of descriptors that are most relevant to the biological activity.
Model Generation: A mathematical model is built using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to correlate the selected descriptors with the biological activity. fiveable.me
Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics.
Types of QSAR Models
Different QSAR approaches could be applied to this compound derivatives:
3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize 3D structural information and molecular fields. mdpi.com They provide a visual representation of how steric, electrostatic, and other fields around the molecules influence their activity, which is highly valuable for rational drug design. nih.govresearchgate.net
Illustrative Research Findings for Quinoline Derivatives
QSAR studies on various quinoline derivatives have successfully identified key structural features for different biological activities. For instance, in the context of anticancer research, 3D-QSAR models have highlighted the importance of steric and electrostatic fields in the interaction of quinoline derivatives with their targets. nih.govdntb.gov.ua Similarly, for antimalarial quinolines, QSAR models have been developed to predict their efficacy and guide the synthesis of more potent analogs. nih.govnih.gov
A hypothetical QSAR study on this compound derivatives could aim to elucidate the structural requirements for a specific biological activity. The resulting model could predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts.
Hypothetical QSAR Data for this compound Derivatives
The following interactive table illustrates the type of data that would be generated in a QSAR study of hypothetical this compound derivatives. The descriptors and activity values are for illustrative purposes only.
| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Biological Activity (pIC50) |
| Compound 1 | 250.12 | 3.5 | 45.2 | 6.8 |
| Compound 2 | 285.56 | 4.1 | 52.7 | 7.2 |
| Compound 3 | 312.21 | 3.8 | 48.9 | 7.0 |
| Compound 4 | 264.15 | 3.6 | 46.1 | 6.9 |
| Compound 5 | 299.60 | 4.3 | 55.3 | 7.5 |
This table showcases how different physicochemical properties, represented by molecular descriptors, could correlate with the predicted biological activity of a series of compounds.
Exploration of Biological and Chemical Applications of 2 Bromo 3 Methylquinoline
Applications in Medicinal Chemistry Research and Drug Discovery
2-Bromo-3-methylquinoline serves as a key intermediate in the development of new pharmacologically active agents. ontosight.ai Its unique structure, featuring a bromine atom at the 2-position and a methyl group at the 3-position of the quinoline (B57606) ring, allows for diverse chemical modifications, making it a valuable starting material for creating libraries of compounds for biological screening. evitachem.com The presence of the bromine atom, in particular, offers a reactive site for nucleophilic substitution and cross-coupling reactions, enabling the introduction of various functional groups to modulate the biological activity of the resulting derivatives.
Derivatives of this compound have been investigated for their ability to inhibit cell proliferation, a key characteristic of potential anticancer agents. Studies have shown that certain quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, highly brominated quinoline derivatives have demonstrated significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines. nih.gov One study highlighted that 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, a related brominated quinoline, showed high antiproliferative activity with IC50 values ranging from 5.45 to 9.6 μg/mL. nih.gov The mechanism of action for some of these compounds involves the inhibition of critical enzymes for DNA replication and repair, such as human topoisomerase I. nih.gov
Table 1: Antiproliferative Activity of Selected Brominated Quinolines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 | >75 |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa | >75 |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 | >75 |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 9.6 |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | 5.45 |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | 7.8 |
| 6,8-dibromo-5-nitroquinoline | C6 | 14.5 |
| 6,8-dibromo-5-nitroquinoline | HeLa | 11.2 |
| 6,8-dibromo-5-nitroquinoline | HT29 | 12.8 |
Data sourced from research on highly brominated quinolines. nih.gov
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. noveltyjournals.com Research into this compound and its derivatives has revealed promising activity against a range of microbial pathogens. For example, some quinoline derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org In one study, derivatives of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline, which utilize a bromo-substituted precursor in their synthesis, were evaluated for their antimicrobial effects. nih.govacs.org Certain compounds in this series demonstrated notable activity against P. mirabilis and A. niger. nih.govresearchgate.net
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound | P. mirabilis (MIC, µM) | A. niger (MIC, µM) |
|---|---|---|
| 9a | 62.5 | 62.5 |
| 9b | 62.5 | 62.5 |
| 9c | 31.25 | 125 |
| 9d | 62.5 | 62.5 |
| 9e | 31.25 | 62.5 |
| 9f | 15.62 | 62.5 |
| 9g | 62.5 | 62.5 |
| 9h | 31.25 | 62.5 |
| 9i | >125 | 62.5 |
MIC values represent the Minimum Inhibitory Concentration. nih.govacs.orgresearchgate.net
Quinoline-based compounds have a long history in the fight against malaria, with chloroquine (B1663885) and quinine (B1679958) being famous examples. ontosight.airaco.catwho.int The structural motif of quinoline is central to their ability to interfere with the parasite's lifecycle. who.int Research has extended to derivatives of this compound in the search for new antimalarial agents, particularly those effective against drug-resistant strains of Plasmodium falciparum. While direct studies on this compound are limited, the broader class of bromo-substituted quinolines has shown promise. For instance, a series of 6-bromo-2-chloro-3-((4-phenyl- Current time information in Pasuruan, ID.triazol-1-yl)methyl)-quinoline derivatives exhibited notable activity against the W2 strain of P. falciparum. raco.cat
Table 3: Antimalarial Activity of 6-Bromo-2-chloro-quinoline Derivatives
| Compound | Substituent on Phenyl Ring | IC50 (µM) against W2 strain |
|---|---|---|
| 57 | 3-methoxy | 5.09 |
| 58 | 3-fluoro | 3.25 |
| 59 | 3-bromo | 2.13 |
Data from a study on novel triazole-quinoline hybrids. raco.cat
The anticancer potential of quinoline derivatives is a significant area of research, with studies exploring their cytotoxic effects on various cancer cell lines. smolecule.comneuroquantology.com The mechanisms often involve inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Halogenated quinolines, including bromo-derivatives, are of particular interest as the halogen atoms can enhance cytotoxicity. For example, 4-bromo-3-chloro-2-methylquinoline (B1382788) has demonstrated moderate cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 25 µM and 30 µM, respectively. Furthermore, some brominated quinolines have been shown to induce apoptosis and inhibit the migration of cancer cells. nih.gov
Table 4: Cytotoxicity of 4-Bromo-3-chloro-2-methylquinoline
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Human Breast Cancer) | 25 |
| A549 (Human Lung Cancer) | 30 |
IC50 represents the concentration required to inhibit 50% of cell growth.
Tuberculosis remains a major global health concern, and the quinoline scaffold is a key feature in some antitubercular drugs. researchgate.netrsc.orgaustinpublishinggroup.com Research has explored the potential of this compound derivatives in developing new agents against Mycobacterium tuberculosis. A study on 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives, synthesized from a bromo-quinoline intermediate, showed significant activity against the H37Rv strain of M. tuberculosis. nih.govacs.org Several compounds in this series exhibited excellent antimycobacterial activity with MIC values ranging from 3.41 to 12.23 µM. researchgate.net
Table 5: Antitubercular Activity of Quinoline-Oxetane Derivatives
| Compound | MIC (µM) against M. tuberculosis H37Rv |
|---|---|
| 9a | 57.73 |
| 9b | 12.23 |
| 9c | 3.41 |
| 9d | 6.84 |
| 9e | 27.29 |
| 9f | 11.23 |
| 9g | 9.01 |
| 9h | 6.82 |
| 9i | 3.89 |
MIC stands for Minimum Inhibitory Concentration. nih.govacs.orgresearchgate.net
Quinoline derivatives have also been investigated for their anti-inflammatory properties. researchgate.netontosight.ai Chronic inflammation is implicated in a variety of diseases, creating a need for new anti-inflammatory agents. While direct studies on the anti-inflammatory properties of this compound are not widely available, related structures have shown promise. For instance, conjugates of ibuprofen (B1674241) and quinoline have been synthesized and evaluated for their anti-inflammatory effects. cardiff.ac.uk Some of these conjugates displayed promising anti-inflammatory activity, comparable to the standard drug indomethacin, in a carrageenan-induced rat paw edema model. cardiff.ac.uk The length of the alkyl chain connecting the ibuprofen and quinoline moieties was found to be a critical factor in their bioactivity. cardiff.ac.uk
Enzyme Modulation and Inhibition Assays
Quinoline derivatives have been identified as having the potential to modulate or inhibit enzyme activity. For instance, some quinoline compounds have demonstrated inhibitory effects on specific enzymes like p38α mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses. smolecule.com Inhibition of this kinase can lead to a reduction in the production of pro-inflammatory cytokines. smolecule.com Studies on substituted quinolines have shown that they can act as mixed-type inhibitors of proteasome activity, suggesting an allosteric modulation where the compound binds to a site other than the active site to inhibit enzyme function. nih.gov
To quantify the inhibitory potential of compounds like this compound, researchers often perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). For example, in the evaluation of certain quinolines as 20S proteasome inhibitors, IC50 values were calculated from the linear portion of hydrolysis rate curves monitored by fluorescence increase. nih.gov
| Enzyme Target | Reported Effect of Quinoline Derivatives | Potential Therapeutic Application |
| p38α Mitogen-Activated Protein Kinase (MAPK) | Inhibition, leading to reduced pro-inflammatory cytokine production. smolecule.com | Inflammatory diseases. smolecule.com |
| 20S Proteasome | Mixed-type inhibition of chymotryptic activity. nih.gov | Cancer. nih.gov |
| S-nitrosoglutathione reductase (GSNOR) | Inhibition by novel quinoline derivatives. google.com | Pulmonary disorders and inflammatory diseases. google.com |
DNA Cleavage Activity Investigations
The ability of quinoline derivatives and their metal complexes to interact with and cleave DNA is an area of active investigation. The DNA cleavage activity of such compounds is often studied using agarose (B213101) gel electrophoresis. researchgate.net For example, the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and its metal complexes have been evaluated for their in vitro DNA cleavage capabilities. researchgate.netresearchgate.net
The mechanism of DNA cleavage can be influenced by the metal ion coordinated to the quinoline-based ligand. For instance, copper(II) complexes of certain macrocycles linked to intercalators have been shown to be effective DNA cleavage agents. nih.gov The efficiency of cleavage can be dependent on the concentration of the complex. nih.gov It has been observed that some quinoline derivatives may promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, which is a mechanism that can lead to bacterial cell death.
Antioxidant Activity Screening
Several studies have explored the antioxidant potential of quinoline derivatives. eurjchem.comjneonatalsurg.com The antioxidant activity is often assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. eurjchem.com For instance, a series of newly synthesized quinoline derivatives were tested for their antioxidant potential, with some compounds exhibiting notable activity. eurjchem.com
Research has also been conducted on benzoquinoline-based heterocycles, where the antioxidant activity screening revealed that certain thiazole (B1198619) and triazolethione derivatives were the most potent. researchgate.net Furthermore, extended aromatic resveratrol (B1683913) analogues containing quinoline scaffolds have been designed and synthesized, showing enhanced antioxidant activity in the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay compared to resveratrol itself. nih.gov Molecular modeling studies have also suggested that derivatives of 2-methylquinoline-4-thiol (B1619965) may possess high biological potential as antioxidants. researchgate.net
| Compound/Derivative Class | Assay Method | Key Finding |
| 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives | DPPH free radical scavenging | Some derivatives exhibited antioxidant potency. eurjchem.com |
| Benzoquinoline-based thiazole and triazolethione derivatives | Not specified | Found to be the most potent antioxidants among the tested compounds. researchgate.net |
| Extended aromatic resveratrol analogues with quinoline scaffolds | ABTS assay | Exhibited enhanced antioxidant activity compared to resveratrol. nih.gov |
Utility in Agrochemical Development
This compound serves as a valuable intermediate in the synthesis of various agrochemicals. biosynce.com The versatile chemical properties of quinoline derivatives make them suitable building blocks for creating pesticides and herbicides. biosynce.com The reactivity of the bromo- and methyl-substituted quinoline core allows for its incorporation into more complex molecules with potential biological activity against agricultural pests and weeds. biosynce.com The unique structure of these compounds makes them suitable for use in the synthesis of dyes and pigments as well.
Role as an Intermediate in Chemical Biology
In the field of chemical biology, this compound is utilized as an intermediate for the preparation of various functional molecules. lookchem.com Its structure and properties make it a valuable building block in the synthesis of compounds used to probe biological systems. lookchem.com The presence of the bromine atom allows for various chemical transformations, such as substitution and cross-coupling reactions, enabling the synthesis of a diverse range of derivatives for biological evaluation. smolecule.com For example, it can be used in the synthesis of molecules that modulate the activity of enzymes or receptors.
Applications in Materials Science and Functional Molecule Design
The unique electronic properties of the quinoline scaffold make this compound and its derivatives of interest in materials science. smolecule.comsmolecule.com These compounds are explored for their potential use in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. smolecule.com The ability to tune the electronic properties through chemical modification makes them promising candidates for creating novel functional materials. smolecule.com
Development of this compound as a Chiral Ligand Scaffold
Quinoline-containing motifs are significant in the design of chiral ligands for asymmetric catalysis. researchgate.netthieme-connect.com The development of chiral ligands based on the quinoline framework has become a key methodology for producing enantiomerically pure compounds, which are of great interest in the pharmaceutical industry. researchgate.net While direct evidence for the use of this compound as a chiral ligand scaffold is limited in the provided search results, the general importance of the quinoline structure in this area is well-established. researchgate.netthieme-connect.com The synthesis of various types of chiral ligands containing quinoline motifs, such as Schiff base, oxazolinyl, and N,N-type ligands, has been extensively reviewed. researchgate.netthieme-connect.com These ligands, when complexed with metals, can catalyze a wide range of asymmetric reactions. researchgate.netthieme-connect.com
Design of Novel Chiral Ligands
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Quinoline-based ligands have gained significant attention due to their rigid structure and strong coordinating ability with metal centers. thieme-connect.comresearchgate.net The functionalization of the quinoline core allows for the fine-tuning of the ligand's steric and electronic properties, which is crucial for achieving high stereoselectivity in catalytic reactions. utexas.edu
While direct examples of chiral ligands synthesized from this compound are not extensively documented in the reviewed literature, the synthesis of chiral ligands from its isomers, such as 6-bromo-2-methylquinoline (B1268081), provides significant insight into the potential synthetic pathways. For instance, a chiral ligand for asymmetric catalysis was synthesized starting from commercially available 6-bromo-2-methylquinoline. rsc.org The synthesis involved a palladium-catalyzed Miyaura borylation followed by a Suzuki coupling with 2-bromoaniline (B46623) to produce an amine intermediate. This amine was then further functionalized to create a urea-based ligand. rsc.org This multi-step synthesis demonstrates how the bromo-methyl-quinoline scaffold can be methodically built upon to introduce chiral elements and coordinating groups necessary for asymmetric catalysis.
The general strategies for designing chiral quinoline ligands often involve several key approaches:
Introduction of Chiral Auxiliaries: Attaching a known chiral molecule to the quinoline backbone.
Creation of Atropisomerism: Inducing axial chirality by restricting rotation around a C-C or C-N bond, often through the introduction of bulky substituents.
Functionalization with Coordinating Groups: Introducing atoms like nitrogen, phosphorus, or oxygen that can coordinate to a metal center, often as part of a chiral substituent. thieme-connect.comresearchgate.net
These design principles are applicable to this compound, where the bromine atom at the 2-position serves as a versatile point for modification through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of chiral phosphines, amines, or other coordinating moieties to generate a library of novel chiral ligands.
Asymmetric Catalysis Applications
The chiral ligands derived from quinoline scaffolds are employed in a wide array of metal-catalyzed asymmetric reactions. The specific application is determined by the nature of the chiral ligand and the metal center.
A notable example using a related isomer involves a ligand synthesized from 6-bromo-2-methylquinoline, which, when complexed with copper, was used as an asymmetric catalyst in the Michael addition of malonate substrates to nitrostyrenes. rsc.org The catalyst system was able to induce enantioselectivity in the formation of the product, demonstrating the successful transfer of chirality from the ligand to the reaction products. rsc.org The performance of this catalyst system is summarized in the table below.
| Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 5 | Toluene | 55 | 24 (S) |
| 5 | Acetonitrile (B52724) | - | - |
Data derived from a study on a catalyst synthesized from a 6-bromo-2-methylquinoline precursor. rsc.org The study noted that acetonitrile provided the best combination of yield and enantioselectivity, though specific values were not provided in the summary. rsc.org
Quinoline-based chiral ligands have proven effective in a variety of other asymmetric transformations, including:
Hydrogenations: Reduction of olefins, ketones, and imines. thieme-connect.com
Heck Reactions: Asymmetric carbon-carbon bond formation. thieme-connect.com
Cyclopropanation: Formation of chiral cyclopropanes from olefins. thieme-connect.com
Allylic Alkylations: Substitution reactions on allylic substrates. thieme-connect.com
The versatility of the this compound scaffold suggests that its derivatives could be tailored to create ligands for a similarly broad range of asymmetric catalytic applications. The bromine at the 2-position allows for the introduction of various coordinating groups, which is key to developing catalysts for specific reactions.
Scaffold-Hopping and Bioisosteric Replacement Strategies for this compound Derivatives
Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug discovery used to identify novel compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govuniroma1.itniper.gov.in Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while maintaining the original biological activity. uniroma1.itniper.gov.in Bioisosteric replacement is a more subtle modification, involving the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the goal of enhancing a compound's biological profile. nih.gov
The quinoline ring system itself can be the result of a bioisosteric replacement. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, the quinazoline (B50416) ring system of early inhibitors was replaced with a quinoline scaffold. This bioisosteric switch from a nitrogen atom at the 3-position to a carbon atom led to potent inhibitors like neratinib (B1684480) and pelitinib. nih.gov
A more specific example related to the subject compound involves the concept of bioisosteric replacement in a derivative of 6-Bromo-3-methylquinoline. In the compound 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid, the thiophene (B33073) ring at the 2-position acts as a bioisostere for a phenyl ring. smolecule.com Thiophene is often used as a phenyl ring replacement in medicinal chemistry because it is also an aromatic system but has different electronic properties and provides an additional site for hydrogen bonding through the sulfur atom, which can influence binding to biological targets. smolecule.com
Halogenated quinolines, such as this compound and its isomers, are valuable intermediates for scaffold-hopping strategies. The reactive halogen atom allows for the systematic modification of the quinoline framework, enabling researchers to explore the structure-activity relationship (SAR) of a compound series and to develop new therapeutic agents. For example, the bromine atom can be used as a handle to attach different ring systems, effectively "hopping" to a new chemical scaffold while retaining key pharmacophoric features.
The table below lists some examples of bioisosteric replacements relevant to quinoline-based drug design.
| Original Group/Scaffold | Bioisosteric Replacement | Impact |
|---|---|---|
| Quinazoline Ring | Quinoline Ring | Altered binding mode, potent enzyme inhibition. nih.gov |
| Phenyl Ring | Thiophene Ring | Modifies electronic properties and potential for intermolecular interactions. smolecule.com |
| Fluorine | Methyl Group | Classical bioisosteres that can influence metabolic stability and binding affinity. |
Solubility and Dissolution Behavior Studies of 2 Bromo 3 Methylquinoline
Experimental Determination of Solubility in Diverse Solvent Systems
No experimental data from peer-reviewed sources detailing the mole fraction solubility of 2-Bromo-3-methylquinoline in various monosolvents or binary solvent systems across a range of temperatures could be located.
Thermodynamic Modeling of Dissolution Processes
Without experimental solubility data, it is not possible to apply or correlate thermodynamic models such as the Apelblat, van't Hoff, or Jouyban-Acree models to the dissolution behavior of this compound. Consequently, thermodynamic parameters like dissolution enthalpy, entropy, and Gibbs free energy for this specific compound remain uncalculated in the literature.
Analysis of Solvent Effects and Solute-Solvent Interactions
A detailed analysis of solvent effects and the molecular-level solute-solvent interactions for this compound is contingent on experimental solubility data. As this foundational data is unavailable, no studies involving methods like linear solvation energy relationships or inverse Kirkwood-Buff integrals to investigate these interactions for the specified compound could be found.
Future Research Directions and Emerging Paradigms for 2 Bromo 3 Methylquinoline
Exploration of Novel and Efficient Synthetic Routes
The development of novel, efficient, and highly selective synthetic methodologies is paramount for advancing the study of 2-bromo-3-methylquinoline. While classic methods for quinoline (B57606) synthesis, such as the Doebner-von Miller and Friedländer reactions, provide foundational routes, future efforts must focus on modern techniques that offer higher yields, greater regioselectivity, and milder reaction conditions.
Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful tool for constructing the quinoline core and introducing further diversity. An efficient catalytic system has been developed for creating complex fused quinoline systems, demonstrating the power of palladium catalysis in building intricate heterocyclic architectures. bohrium.com Similarly, protocols for synthesizing substituted 2-ethyl-3-methylquinolines using environmentally friendly catalysts like Nafion under microwave irradiation highlight a path towards more sustainable and rapid synthesis. mdpi.com The synthesis of related compounds like 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline, which involves steps like Pfitzinger reaction and nucleophilic aromatic substitution, showcases the multi-step, precision chemistry that can be adapted for the target molecule. nih.govacs.org Future research should aim to adapt these advanced, metal-catalyzed, and microwave-assisted strategies to develop a robust and scalable synthesis specifically for this compound, enabling its broader availability for further investigation. lew.roresearchgate.net
Application of Advanced Analytical and Characterization Techniques
A definitive and comprehensive structural characterization of this compound and its future derivatives is critical. While standard techniques provide basic information, the application of more advanced analytical methods will be essential for unambiguous structure elucidation and purity assessment.
High-resolution multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be indispensable. These methods allow for the precise assignment of all proton and carbon signals, confirming the exact placement of the bromo and methyl substituents, which is crucial for structure-activity relationship (SAR) studies. Spectroscopic data for closely related analogs like 6-bromo-2-ethyl-3-methylquinoline and various bromo-methylquinoline derivatives provide a strong comparative basis for these analyses. mdpi.comlew.ro
Furthermore, High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact molecular formula. mdpi.com For novel derivatives, single-crystal X-ray crystallography will provide unequivocal proof of the three-dimensional structure, offering invaluable insights into bond angles, lengths, and intermolecular interactions in the solid state. mdpi.comresearchgate.net The combined application of these advanced techniques will ensure the generation of high-quality, reproducible data, forming a solid foundation for all subsequent research.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules based on the this compound scaffold. mdpi.com These computational tools can significantly accelerate the research process by predicting chemical and biological properties, thereby guiding synthetic efforts toward compounds with the highest potential.
ML models, including artificial neural networks (ANN), can predict the most likely sites for chemical reactions on the quinoline ring, facilitating the design of efficient synthetic routes for novel analogs. doaj.orgresearchgate.net Generative models, such as Generative Adversarial Networks (GANs), are capable of designing entirely new quinoline-based molecules that possess specific desired characteristics, such as drug-likeness or target affinity. mdpi.comazoai.com For instance, the MedGAN model has been successfully used to generate thousands of novel quinoline scaffolds. azoai.com By training these models on existing data for quinoline derivatives, researchers can perform in silico screening of virtual libraries of this compound analogs to predict their biological activities, receptor-binding affinities, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com This predictive power allows for the prioritization of the most promising candidates for synthesis and biological testing, saving considerable time and resources. mdpi.com
Identification of Undiscovered Biological Targets and Mechanisms of Action
The quinoline nucleus is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. doaj.orgresearchgate.net This suggests that this compound could serve as a valuable scaffold for discovering agents with novel mechanisms of action. Future research should focus on screening this compound and its derivatives against diverse biological targets to uncover new therapeutic potential.
Given the known anticancer, antimicrobial, and anti-inflammatory activities of other substituted quinolines, these are logical starting points for investigation. researchgate.netsmolecule.com For example, derivatives of 2-bromo-8-methylquinoline (B1285243) have shown potential as antimicrobial and anticancer agents. smolecule.com Research on similar halogenated quinolines suggests that they may act as inhibitors of specific enzymes, such as kinases, which are critical targets in oncology. The compound could also be investigated for its ability to interact with DNA or modulate signaling pathways involved in cell proliferation and apoptosis. Furthermore, exploring its potential as a multi-target-directed ligand for complex conditions like Alzheimer's disease represents a promising avenue. mdpi.com A combination of phenotypic screening, target-based assays, and molecular docking studies will be crucial in identifying novel biological targets and elucidating the underlying mechanisms of action for this compound derivatives. ontosight.ai
Development of Sustainable and Eco-Friendly Applications
Future research must also embrace the principles of green chemistry in both the synthesis and application of this compound. The development of sustainable and eco-friendly processes is not only environmentally responsible but also economically advantageous.
This involves designing synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic, renewable materials. Methodologies such as microwave-assisted synthesis, reactions in green solvents like water or ethanol (B145695), and the use of recyclable catalysts are key strategies. mdpi.comresearchgate.net The push towards metal-free protocols for synthesizing complex halogenated heterocycles is a significant trend that aligns with these goals.
Beyond synthesis, the development of sustainable applications for this compound is an exciting frontier. In materials science, quinoline derivatives are being explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. Investigating the electronic properties of this compound could lead to its use in creating more efficient and environmentally benign electronic devices. By focusing on the entire lifecycle of the compound, from its green synthesis to its application in sustainable technologies, researchers can ensure that the exploration of this compound contributes positively to both science and society.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-3-methylquinoline, and how do reaction conditions influence yield?
- The synthesis typically involves halogenation of a quinoline precursor. For example, bromination at the 2-position can be achieved using bromine in the presence of Lewis acids (e.g., FeBr₃) or via radical-initiated methods. Methylation at the 3-position may require Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Key factors : Temperature (60–100°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometry of brominating agents. Yields vary from 40% to 75% depending on purity of intermediates .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Column chromatography (silica gel, eluent: hexane/ethyl acetate) is standard for removing unreacted starting materials. Recrystallization from ethanol or methanol improves purity (>95%) .
- Challenges : Co-elution with brominated byproducts; HPLC-MS can validate purity .
Q. How can researchers confirm the structural identity of this compound?
- Use a combination of H/C NMR to verify substitution patterns (e.g., methyl protons at δ 2.5–3.0 ppm, aromatic protons influenced by bromine’s deshielding effect). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₀H₈BrN: theoretical 223.98 g/mol) .
Advanced Research Questions
Q. How do electronic effects of the bromine and methyl groups influence the reactivity of this compound in cross-coupling reactions?
- The bromine atom acts as a directing group, facilitating electrophilic substitution at the 4- or 6-positions. The methyl group at C3 sterically hinders certain reactions (e.g., Buchwald-Hartwig amination) but stabilizes intermediates via hyperconjugation. Computational studies (DFT) show enhanced electron density at C4 due to bromine’s inductive effect .
Q. What strategies mitigate conflicting reports on the antimicrobial activity of this compound derivatives?
- Discrepancies often arise from variations in assay conditions (e.g., bacterial strain specificity, concentration ranges). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). SAR studies suggest that substituents at C6 (e.g., fluoro or nitro groups) enhance potency against Gram-negative pathogens .
Q. How can computational modeling optimize the design of this compound-based kinase inhibitors?
- Molecular docking (AutoDock Vina) and MD simulations predict binding affinity to ATP-binding pockets (e.g., EGFR kinase). Prioritize derivatives with halogen bonds between bromine and hinge-region residues (e.g., Met793). Validate with enzymatic assays (IC₅₀ values) .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound analogs?
- Use nonlinear regression (GraphPad Prism) to calculate LD₅₀/LC₅₀ values. Apply ANOVA with post-hoc Tukey tests for comparing multiple groups. Address outliers via Grubbs’ test or robust regression .
Methodological Notes
- Contradiction Resolution : When conflicting data arise (e.g., variable reaction yields), replicate experiments under controlled conditions and report mean ± SD .
- Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC approval for in vivo studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
